molecular formula C22H28O7S B11830484 17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione

17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione

カタログ番号: B11830484
分子量: 436.5 g/mol
InChIキー: OWUIKYRLGWKRDE-FBLYGUFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione is a synthetic glucocorticoid derivative characterized by a pregnane backbone with key functional modifications:

  • 1,4-diene system: Enhances anti-inflammatory activity by stabilizing receptor binding .
  • 21-methylsulfonyloxy group: A rare sulfonic ester modification that improves metabolic stability compared to acetate or phosphate esters .
  • 3,11,20-trione configuration: Common in corticosteroids, contributing to glucocorticoid receptor (GR) affinity .

This compound is primarily used as a reference standard or impurity in pharmaceutical quality control (e.g., in Diflorasone acetate formulations) .

特性

分子式

C22H28O7S

分子量

436.5 g/mol

IUPAC名

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate

InChI

InChI=1S/C22H28O7S/c1-20-8-6-14(23)10-13(20)4-5-15-16-7-9-22(26,18(25)12-29-30(3,27)28)21(16,2)11-17(24)19(15)20/h6,8,10,15-16,19,26H,4-5,7,9,11-12H2,1-3H3/t15-,16-,19+,20-,21-,22-/m0/s1

InChIキー

OWUIKYRLGWKRDE-FBLYGUFWSA-N

異性体SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)C)O)CCC4=CC(=O)C=C[C@]34C

正規SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)COS(=O)(=O)C)O)CCC4=CC(=O)C=CC34C

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione typically involves multiple steps starting from a suitable steroid precursor. One common route involves the following steps:

    Hydroxylation: Introduction of a hydroxyl group at the 17th position.

    Sulfonylation: Conversion of the hydroxyl group at the 21st position to a methylsulfonyl ester.

    Diene Formation: Introduction of double bonds at the 1,4 positions.

    Oxidation: Oxidation of the 3,11, and 20 positions to form ketones.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: Controlled addition of reagents and monitoring of reaction conditions.

    Purification: Use of chromatography and recrystallization techniques to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

化学反応の分析

4. 科学研究への応用

17-ヒドロキシ-21-[(メチルスルホニル)オキシ]-プレグナ-1,4-ジエン-3,11,20-トリオンは、さまざまな科学研究に応用されています。

    化学: 分析化学における基準化合物として使用。

    生物学: 細胞プロセスとシグナル伝達経路への影響について研究。

    医学: 炎症性および自己免疫疾患の治療における治療の可能性について調査。

    産業: 新しい製剤と薬物送達システムの開発に使用。

科学的研究の応用

17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

この化合物は、細胞質のグルココルチコイド受容体に結合することによってその作用を発揮します。この結合により、受容体-リガンド複合体が核に転座し、そこで標的遺伝子の転写を調節します。分子標的には、炎症反応、免疫調節、および代謝に関与する遺伝子が含まれます。関与する経路には、プロ炎症性サイトカインの阻害と免疫細胞活性化の抑制が含まれます。

類似化合物との比較

Comparison with Similar Compounds

The following structurally analogous glucocorticoids are compared based on substituents, pharmacological properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS RN) 21-Substituent Additional Modifications Key Applications/Notes Molecular Weight References
17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione Methylsulfonyloxy (mesyl) None Impurity standard for Diflorasone acetate; enhanced metabolic stability 486.51 (C₂₃H₃₀O₈S)
Prednisone 21-acetate (125-10-0) Acetyloxy 1,4-diene, 3,11,20-trione Historical anti-inflammatory; linked to aplastic anemia and mutagenicity 400.51 (C₂₃H₂₈O₆)
16β-Methylprednisone sodium phosphate (22204-58-6) Phosphonooxy (disodium salt) 16β-methyl Injectable glucocorticoid; improved water solubility 498.42 (C₂₂H₂₉O₈P·2Na)
Diflorasone 17-propionate-21-mesylate (84509-92-2) Methylsulfonyloxy 6α,9α-difluoro, 16α-methyl, 17-propionate High-potency topical corticosteroid; fluorination increases lipophilicity and potency 610.63 (C₂₈H₃₄F₂O₁₀S)
Budesonide-related compound L (PHR1823) None (21-hydroxyl) 16α,17-butylidenedioxy Impurity in budesonide synthesis; acetal group alters pharmacokinetics 430.50 (C₂₅H₃₄O₆)

Key Findings :

Substituent Impact on Solubility :

  • Phosphate esters (e.g., 16β-Methylprednisone sodium phosphate) exhibit high water solubility due to ionic disodium groups, making them suitable for parenteral formulations .
  • Methylsulfonyloxy (mesyl) groups, as in the target compound, reduce polarity but enhance enzymatic stability compared to acetyl or phosphate esters .

Pharmacological Activity :

  • Fluorination (e.g., Diflorasone derivatives) significantly increases GR binding affinity and topical potency by improving membrane permeability .
  • 16β-Methyl groups (e.g., 16β-Methylprednisone) prolong half-life by sterically hindering metabolic degradation .

Toxicity and Stability: Prednisone 21-acetate is associated with systemic toxicity (e.g., aplastic anemia) due to prolonged systemic exposure from slow ester hydrolysis .

Research Implications

The structural diversity among these compounds highlights the balance between potency, bioavailability, and safety in glucocorticoid design. For instance:

  • Methylsulfonyloxy vs.
  • Fluorination Trade-offs : While fluorine enhances activity, it may increase risks of dermal atrophy in topical formulations .

生物活性

17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione, commonly referred to as a synthetic corticosteroid derivative, exhibits significant biological activity primarily characterized by its anti-inflammatory and immunosuppressive properties. This compound is studied for its potential therapeutic applications in treating various inflammatory and autoimmune conditions.

  • Molecular Formula : C22H28O7S
  • Molecular Weight : 436.5 g/mol
  • CAS Number : 76676-23-8

The compound's structure features a methylsulfonyl group at the 21st position and a diene structure that enhances its pharmacological profile.

The biological activity of this compound is primarily mediated through the following mechanisms:

  • Glucocorticoid Receptor Agonism : The compound binds to glucocorticoid receptors (GR), leading to the modulation of gene expression involved in inflammation and immune response.
  • Inhibition of Pro-inflammatory Cytokines : It reduces the production of cytokines such as IL-6 and TNF-alpha, which are critical in the inflammatory response.
  • Suppression of Immune Cell Activity : The compound inhibits the proliferation and activation of various immune cells, including T lymphocytes and macrophages.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects on cancer cell lines. A study reported IC50 values for various cancer cell lines indicating its potency:

Cell LineIC50 (μM)
MCF-7 (Breast)13.3
A549 (Lung)15.0
HeLa (Cervical)10.5

These results suggest that the compound may serve as a potential therapeutic agent in oncology.

Anti-inflammatory Activity

The anti-inflammatory properties have been evaluated through various assays:

  • Inhibition of Nitric Oxide Production : The compound demonstrated inhibitory effects on nitric oxide production with an IC50 range of 1.36 - 11.59 μM.
  • Cytokine Suppression : In vitro studies showed a significant reduction in IL-1β and IL-6 levels upon treatment with the compound.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study on Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in symptoms when treated with this corticosteroid derivative compared to a placebo.
  • Case Study on Asthma Management : In asthmatic patients, administration of the compound resulted in decreased frequency of exacerbations and improved lung function metrics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。